3-羟基戊酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

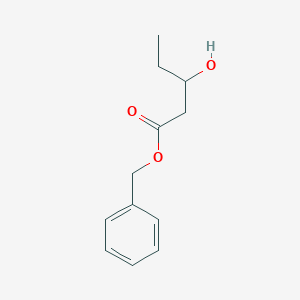

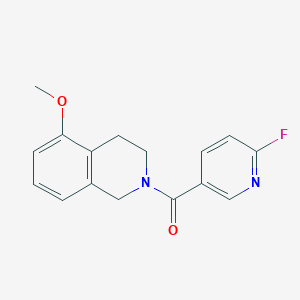

Benzyl 3-hydroxypentanoate is a chemical compound with the CAS Number: 2138559-81-4 . It has a molecular weight of 208.26 . It is in liquid form .

Molecular Structure Analysis

The Inchi Code for Benzyl 3-hydroxypentanoate is1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 . This compound contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . Physical and Chemical Properties Analysis

Benzyl 3-hydroxypentanoate is a liquid at room temperature . It has a molecular weight of 208.26 . The compound’s Inchi Code is1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 .

科学研究应用

药理学应用

神经保护和脑血流增强一项研究调查了2-(1-羟基戊基)-苯甲酸酯(与3-羟基戊酸苄酯类似的衍生物)在大鼠短暂局灶性脑缺血模型中对梗死体积、神经功能和脑血流(CBF)的影响。该化合物显着减少了梗死体积并改善了神经功能,这可能是由于CBF增加和转化为负责神经保护的活性代谢物。这表明在治疗缺血性中风中具有潜在应用 (Zhang et al., 2006).

生化应用

酶催化拆分使用苄胺作为亲核试剂,由南极假丝酵母脂肪酶B催化的(±)-3-羟基戊酸甲酯拆分证明了该酶的高选择性。这一过程突出了酶催化拆分在生产对映体纯化合物中的重要性,这与合成药物和精细化学品有关 (García-Urdiales et al., 2009).

组织工程中的聚羟基链烷酸酯 (PHA)对聚羟基链烷酸酯 (PHA),特别是聚3-羟基丁酸酯 (PHB) 及其共聚物的研究表明,它们在开发医疗器械和组织工程应用中很有用。PHA由于其生物降解性和热加工性,被用于缝合线、心血管贴片和其他器械中,表明3-羟基戊酸苄酯衍生物在类似生物医学应用中具有潜力 (Chen & Wu, 2005).

材料科学应用

聚合物合成和改性涉及苄酯保护的(R)-3-羟基丁酸单分散线性和环状低聚物的合成展示了高分子化学的先进方法。此类技术可用于改性或合成具有特定性质的聚合物,包括结合3-羟基戊酸苄酯或类似酯类用于生物医学或工业应用的聚合物 (Lengweiler et al., 1996).

安全和危害

Benzyl 3-hydroxypentanoate has several safety warnings associated with it. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

While specific future directions for Benzyl 3-hydroxypentanoate are not available, there is ongoing research into the oxo-functionalization of hydrocarbons under mild conditions with molecular oxygen as the terminal oxidant . This is a hot topic in organic synthesis and industrial chemistry, and could potentially involve compounds like Benzyl 3-hydroxypentanoate.

作用机制

Mode of Action

The exact mode of action of Benzyl 3-hydroxypentanoate is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that similar compounds, such as benzyl benzoate, exert toxic effects on the nervous system of parasites, resulting in their death .

Biochemical Pathways

Related compounds like ®-3-hydroxyalkanoate polymers and copolymers are known to be produced by microorganisms and can be derived from various carbon substrates .

Result of Action

Related compounds have been shown to exhibit cytotoxic and genotoxic potential .

属性

IUPAC Name |

benzyl 3-hydroxypentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAUWJOVYCAKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![METHYL 3-[2-(2-TERT-BUTYL-5-METHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B2878891.png)

![2-(methylsulfanyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2878893.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)

![8-(3,4-dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B2878900.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)